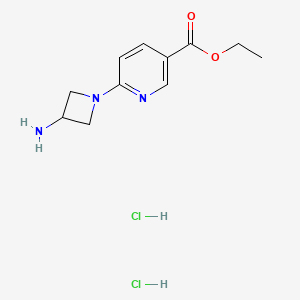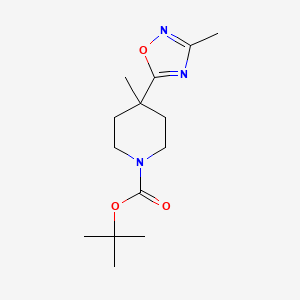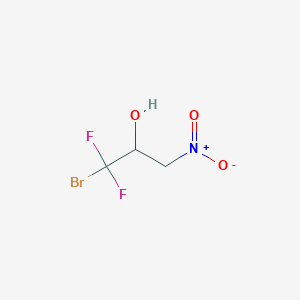
1-Bromo-1,1-difluoro-3-nitropropan-2-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
1-Bromo-1,1-difluoro-3-nitropropan-2-ol is involved in various synthetic pathways, demonstrating its utility in organic chemistry. A notable application is in the indium-mediated reaction of 1-bromo-1-nitroalkanes with aldehydes, leading to the formation of 2-nitroalkan-1-ols. This method showcases the compound's reactivity, enabling the creation of sugar-derived 2,2-dialkyl-2-nitroalkan-1-ols, which are further used for synthesizing branched iminosugar derivatives (Soengas & Estévez, 2010). Additionally, 2,2,3-Tribromopropanal, a related compound, is employed in the Skraup-type synthesis of 3-bromoquinolin-6-ols, highlighting the versatility of bromo-nitroalkane derivatives in synthesizing complex organic structures (Lamberth et al., 2014).
Material Decomposition and Photodissociation Studies
The compound plays a significant role in studying the decomposition mechanisms of energetic materials with nitro substituents. It is used in experiments to generate key intermediates like 2-nitropropene and 2-nitro-2-propyl radicals, providing insights into the decomposition mechanisms of materials with geminal dinitro groups. This is crucial in understanding the stability and reactivity of energetic materials, making it valuable for material science research (Booth et al., 2013).
Catalysis and Enantioselective Synthesis
The compound is also significant in catalysis, particularly in the highly enantioselective synthesis of 2-bromo-2-nitroalkan-1-ols. This synthesis involves a catalytic amount of copper(ii) acetate and a chiral ligand, demonstrating the compound's applicability in producing enantiomerically enriched substances, which is pivotal in pharmaceutical synthesis and other fields requiring chiral purity (Blay et al., 2008).
Analytical Chemistry Applications
In analytical chemistry, 1-Bromo-1,1-difluoro-3-nitropropan-2-ol related compounds like bronopol are studied for their stability and analytical determination. Bronopol, a derivative, is used as an anti-microbial in various products, and its degradation products are analyzed to ensure the reliability and safety of products containing it. This involves optimizing conditions for the high-performance liquid chromatographic determination of bronopol and its degradation products, contributing to product safety and quality assurance in the pharmaceutical and cosmetic industries (Wang et al., 2002).
Propiedades
IUPAC Name |
1-bromo-1,1-difluoro-3-nitropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF2NO3/c4-3(5,6)2(8)1-7(9)10/h2,8H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVUHUXNLXMJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1-difluoro-3-nitropropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



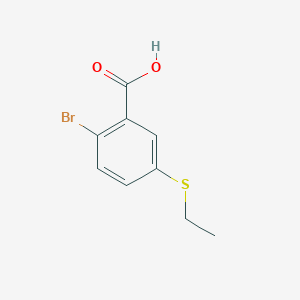

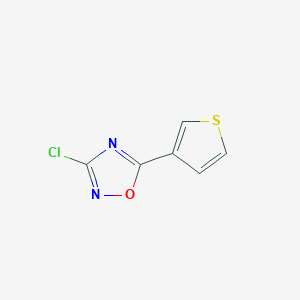
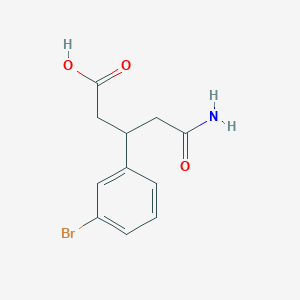

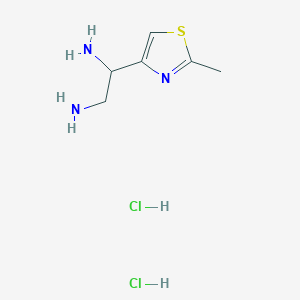
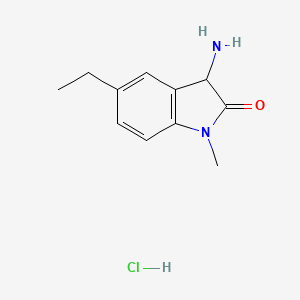
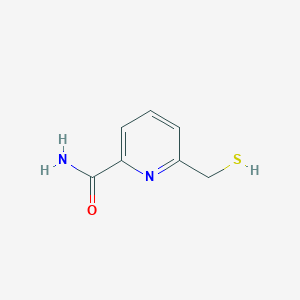
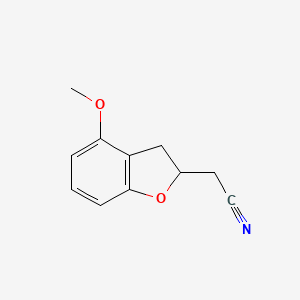


![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)
